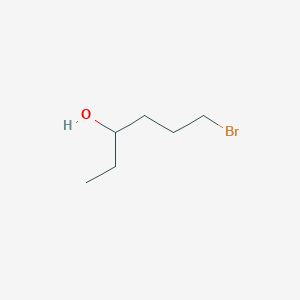

6-Bromohexan-3-ol

Description

Significance of Bromo-Alcohols as Synthetic Intermediates and Probes

Among the halogenated alcohols, bromo-alcohols are particularly noteworthy for their utility in synthetic organic chemistry. The carbon-bromine bond, being weaker than the carbon-chlorine bond, allows for more facile cleavage, making bromo-alcohols excellent precursors for a variety of functional group interconversions. chemistrywithdrsantosh.com They serve as key building blocks in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and natural products. nbinno.com

The bromine atom in a bromo-alcohol can act as a good leaving group in nucleophilic substitution reactions, enabling the introduction of a wide array of other functional groups. studysmarter.co.ukcsueastbay.edu Furthermore, the hydroxyl group can be oxidized or otherwise modified, adding to the synthetic versatility of these compounds. This bifunctional nature allows for sequential reactions at two distinct sites within the same molecule, a powerful strategy in multi-step syntheses.

Overview of Structural Classes within Bromo-Alcohols and Their Reactivity Profiles

Bromo-alcohols can be categorized based on the relative positions of the hydroxyl and bromo substituents, as well as the nature of the carbon skeleton (primary, secondary, or tertiary). These structural variations significantly impact their reactivity.

The position of the bromine atom relative to the hydroxyl group dictates the potential for intramolecular reactions. For instance, γ- and δ-bromo-alcohols can readily undergo intramolecular cyclization to form cyclic ethers, such as tetrahydrofurans and tetrahydropyrans, respectively.

The reactivity of the alcohol and the alkyl bromide are also influenced by whether they are primary, secondary, or tertiary. Primary alcohols are readily oxidized, while tertiary alcohols are resistant to oxidation. physicsandmathstutor.com Similarly, the susceptibility of the carbon-bromine bond to nucleophilic substitution is affected by steric hindrance, with primary bromides being more reactive in SN2 reactions than secondary or tertiary bromides. nsf.govlibretexts.org Conversely, tertiary bromides are more prone to SN1 reactions due to the formation of stable carbocation intermediates. manac-inc.co.jp

The specific compound of interest, 6-Bromohexan-3-ol , is a secondary alcohol and a primary alkyl bromide. This combination of features suggests a rich and varied reactivity profile, making it a valuable subject for detailed chemical investigation.

This compound: A Detailed Profile

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 920007-14-3 |

| Molecular Formula | C6H13BrO |

| Molecular Weight | 181.07 g/mol |

| Canonical SMILES | CCC(CCCBr)O |

| InChI | InChI=1S/C6H13BrO/c1-2-6(8)4-3-5-7/h6,8H,2-5H2,1H3 |

| InChIKey | STIODKHHDQTPHD-UHFFFAOYSA-N |

Data sourced from PubChem CID 23557569 nih.gov

Synthesis of this compound

The synthesis of this compound can be approached through several established methods in organic chemistry, primarily involving the introduction of a bromine atom into a hexanol derivative or the modification of a shorter carbon chain.

One common strategy for the synthesis of related bromo-alcohols involves the selective monobromination of a diol. For instance, 1,6-hexanediol (B165255) can be treated with hydrogen bromide (HBr) in toluene (B28343) to yield 6-bromo-1-hexanol (B126649). asianpubs.orgdissertationhomework.com A similar principle could be applied to synthesize this compound, potentially starting from a suitable diol precursor.

Another general method for preparing bromoalkanes from alcohols is the reaction with phosphorus tribromide (PBr₃) or a mixture of sodium or potassium bromide with concentrated sulfuric acid. chemguide.co.uk These methods convert the hydroxyl group into a good leaving group, which is then displaced by a bromide ion. libretexts.orgyoutube.com For a secondary alcohol like this compound, the reaction with HBr would likely proceed via an SN1 mechanism, which could be prone to carbocation rearrangements, while PBr₃ typically favors an SN2 mechanism with inversion of stereochemistry. csueastbay.edunsf.gov

More contemporary methods for the halogenation of alcohols include the use of Grignard reagents as halide nucleophiles on alkyl mesylates, which can be formed in a one-pot reaction from the corresponding alcohol. organic-chemistry.org

Chemical Reactivity and Potential Transformations

The dual functionality of this compound dictates its chemical behavior, offering pathways for various transformations at either the alcohol or the bromide site.

Reactions at the Hydroxyl Group:

Oxidation: As a secondary alcohol, the hydroxyl group of this compound can be oxidized to a ketone, yielding 6-bromohexan-3-one.

Esterification: The alcohol can react with carboxylic acids or their derivatives to form esters. libretexts.org

Conversion to a Better Leaving Group: The hydroxyl group can be converted into a better leaving group, such as a tosylate, which can then be displaced by a wide range of nucleophiles. youtube.com

Reactions at the Bromo Group:

Nucleophilic Substitution: The primary alkyl bromide is susceptible to SN2 reactions with various nucleophiles, allowing for the introduction of functional groups such as nitriles, azides, or ethers. studysmarter.co.uk

Grignard Reagent Formation: The bromo group can be converted into a Grignard reagent by reacting with magnesium metal. This would, however, require prior protection of the acidic hydroxyl group. The resulting organometallic compound would be a powerful nucleophile for forming new carbon-carbon bonds.

Intramolecular Reactions:

Given the appropriate conditions, this compound could potentially undergo intramolecular cyclization. Deprotonation of the hydroxyl group to form an alkoxide could lead to an intramolecular SN2 reaction, displacing the bromide and forming a substituted tetrahydrofuran (B95107).

Spectroscopic Data

| Property | Value |

| XLogP3-AA | 1.8 |

| Topological Polar Surface Area | 20.2 Ų |

| Rotatable Bond Count | 4 |

| Heavy Atom Count | 8 |

Computed properties from PubChem CID 23557569 nih.govguidechem.com

The ¹H NMR spectrum of the related compound 6-bromo-1-hexanol shows characteristic signals for the protons adjacent to the bromine and oxygen atoms. dissertationhomework.com A triplet at approximately δ 3.4 ppm is assigned to the methylene (B1212753) group attached to the bromine (CH₂Br), and a triplet at around δ 3.65 ppm corresponds to the methylene group attached to the hydroxyl group (CH₂OH). dissertationhomework.com For this compound, one would expect a multiplet for the proton on the carbon bearing the hydroxyl group (CHOH) and a triplet for the methylene group attached to the bromine.

The ¹³C NMR spectrum of 6-bromo-1-hexanol displays six distinct signals, confirming the asymmetry of the molecule. dissertationhomework.com Key signals include those for the carbon bonded to oxygen (C-OH) at approximately δ 62.7 ppm and the carbon bonded to bromine (C-Br) at around δ 33.7 ppm. dissertationhomework.com A similar pattern of distinct signals would be expected for this compound.

Structure

3D Structure

Propriétés

Numéro CAS |

920007-14-3 |

|---|---|

Formule moléculaire |

C6H13BrO |

Poids moléculaire |

181.07 g/mol |

Nom IUPAC |

6-bromohexan-3-ol |

InChI |

InChI=1S/C6H13BrO/c1-2-6(8)4-3-5-7/h6,8H,2-5H2,1H3 |

Clé InChI |

STIODKHHDQTPHD-UHFFFAOYSA-N |

SMILES canonique |

CCC(CCCBr)O |

Origine du produit |

United States |

Reactivity and Transformation Pathways of 6 Bromohexan 3 Ol

Nucleophilic Substitution Reactions at the Bromine-Bearing Carbon

The carbon atom bonded to the bromine in 6-bromohexan-3-ol is electrophilic and susceptible to attack by nucleophiles, leading to the displacement of the bromide leaving group. These reactions typically proceed via an S(_N)2 mechanism, resulting in the formation of new carbon-heteroatom bonds. savemyexams.comlibretexts.org

Formation of Carbon-Heteroatom Bonds (e.g., Ethers, Amines, Thioethers)

A variety of nucleophiles can be employed to displace the bromide and introduce new functional groups. The formation of ethers, amines, and thioethers are common transformations.

Ether Formation: Alkoxides are effective nucleophiles for creating ether linkages. For instance, the reaction of this compound with a phenoxide, such as 4-bromophenoxide, under basic conditions would yield a diaryl ether derivative. A typical procedure involves the use of a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Amine Formation: Ammonia (B1221849) and primary or secondary amines can serve as nucleophiles to produce the corresponding primary, secondary, or tertiary amines. savemyexams.com The reaction with excess ammonia in an ethanolic solution, heated under pressure, would yield 6-aminohexan-3-ol. savemyexams.com Using a primary or secondary amine as the nucleophile would lead to N-substituted products. It is important to use an excess of the amine to minimize the potential for subsequent alkylation of the product amine. savemyexams.com

Thioether Formation: Thiolates are excellent nucleophiles and readily displace the bromide to form thioethers. The reaction of this compound with a thiol in the presence of a base would result in the corresponding thioether.

The following table summarizes representative nucleophilic substitution reactions at the bromine-bearing carbon of this compound.

| Nucleophile | Reagent(s) | Product |

| Amine | Excess NH₃ in Ethanol, heat | 6-Aminohexan-3-ol |

| Alkoxide | Sodium ethoxide in Ethanol | 6-Ethoxyhexan-3-ol |

| Thiolate | Sodium ethanethiolate in Ethanol | 6-(Ethylthio)hexan-3-ol |

| Cyanide | KCN in ethanolic solution, reflux | 7-Hydroxyoctanenitrile |

Cyclization Reactions Leading to Heterocyclic Systems

The presence of the hydroxyl group in the same molecule allows for intramolecular nucleophilic substitution, leading to the formation of cyclic ethers. Deprotonation of the secondary alcohol with a base generates an internal alkoxide nucleophile, which can then attack the carbon bearing the bromine atom. This intramolecular Williamson ether synthesis is a powerful method for constructing heterocyclic rings. masterorganicchemistry.com

For this compound, the intramolecular cyclization would lead to the formation of a substituted tetrahydrofuran (B95107). Specifically, the oxygen of the hydroxyl group at position 3 would attack the carbon at position 6, resulting in a five-membered ring. The product would be 2-(1-hydroxypropyl)tetrahydrofuran. The reaction is typically favored when forming five- or six-membered rings. masterorganicchemistry.com The use of a non-nucleophilic base, such as sodium hydride (NaH), in an appropriate solvent like tetrahydrofuran (THF) is a common condition for this type of transformation. acs.org

| Reactant | Reagent(s) | Product | Ring Size |

| This compound | NaH, THF | 2-(1-Hydroxypropyl)tetrahydrofuran | 5-membered |

Reactions Involving the Secondary Alcohol Functionality

The secondary hydroxyl group in this compound can undergo a variety of characteristic alcohol reactions, including oxidation, esterification, etherification, and dehydration.

Oxidation Reactions to Ketones and Carboxylic Acids

Oxidation of the secondary alcohol in this compound yields the corresponding ketone, 6-bromohexan-3-one. A range of oxidizing agents can accomplish this transformation. libretexts.org

Common reagents for the oxidation of secondary alcohols to ketones include:

Chromic acid (H₂CrO₄): Often prepared in situ from chromium trioxide (CrO₃) or sodium dichromate (Na₂Cr₂O₇) in aqueous sulfuric acid (Jones reagent). masterorganicchemistry.com

Pyridinium chlorochromate (PCC): A milder oxidizing agent that is effective for converting secondary alcohols to ketones. masterorganicchemistry.com

Dess-Martin periodinane (DMP): A modern and mild oxidizing agent that provides high yields of ketones from secondary alcohols.

Further oxidation of the resulting ketone to a carboxylic acid is not possible without cleavage of a carbon-carbon bond, which requires harsh reaction conditions. Therefore, the primary product of the oxidation of this compound is 6-bromohexan-3-one.

| Starting Material | Oxidizing Agent | Product |

| This compound | Pyridinium chlorochromate (PCC) in CH₂Cl₂ | 6-Bromohexan-3-one |

| This compound | Jones Reagent (CrO₃, H₂SO₄, acetone) | 6-Bromohexan-3-one |

Esterification and Etherification Reactions of the Hydroxyl Group

The hydroxyl group can be readily converted into an ester or an ether.

Esterification: The reaction of this compound with a carboxylic acid in the presence of an acid catalyst, such as concentrated sulfuric acid, leads to the formation of an ester. This reversible reaction is known as Fischer-Speier esterification. chemguide.co.ukmasterorganicchemistry.com For example, reacting this compound with acetic acid would produce 6-bromohexan-3-yl acetate (B1210297). To drive the equilibrium towards the product, water is often removed as it is formed. chemguide.co.uk Alternatively, more reactive acylating agents like acid chlorides or acid anhydrides can be used to form esters under milder conditions. libretexts.org

Etherification: While the bromine-bearing carbon is the typical site for ether formation via nucleophilic substitution, the hydroxyl group can also be converted to an ether. This is generally achieved by deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile towards an alkyl halide. For instance, treatment of this compound with sodium hydride followed by the addition of methyl iodide would yield 6-bromo-3-methoxyhexane.

| Reaction Type | Reagent(s) | Product |

| Esterification | Acetic acid, H₂SO₄ (cat.), heat | 6-Bromohexan-3-yl acetate |

| Etherification | 1. NaH, THF; 2. CH₃I | 6-Bromo-3-methoxyhexane |

Dehydration Pathways to Alkene Derivatives

The acid-catalyzed dehydration of this compound involves the elimination of a water molecule to form an alkene. As a secondary alcohol, this reaction typically proceeds through an E1 mechanism involving a carbocation intermediate. libretexts.orglibretexts.org The protonation of the hydroxyl group by a strong acid (e.g., H₂SO₄ or H₃PO₄) converts it into a good leaving group (water). science-revision.co.uk Departure of the water molecule generates a secondary carbocation at the C3 position.

A base (such as water or the conjugate base of the acid) can then abstract a proton from an adjacent carbon atom (C2 or C4) to form a double bond. According to Zaitsev's rule, the major product will be the more substituted, and therefore more stable, alkene. scienceready.com.au

Elimination of a proton from C2 would lead to 6-bromohex-2-ene .

Elimination of a proton from C4 would lead to 6-bromohex-3-ene .

Both cis and trans isomers are possible for each alkene product. The reaction conditions, particularly the temperature, are crucial; secondary alcohols typically require temperatures in the range of 100-140 °C for dehydration. libretexts.org

| Starting Material | Reagent(s) | Major Alkene Products |

| This compound | Conc. H₂SO₄, heat (100-140 °C) | 6-Bromohex-3-ene (and isomers) |

| This compound | Conc. H₃PO₄, heat | 6-Bromohex-2-ene (and isomers) |

Elimination Reactions Leading to Unsaturated Hexenes

The presence of a bromine atom, a good leaving group, on the carbon chain of this compound allows for elimination reactions to occur, leading to the formation of various unsaturated hexene isomers. These reactions can proceed through different mechanisms, primarily E1 (elimination, unimolecular) and E2 (elimination, bimolecular), depending on the reaction conditions, particularly the nature of the base and the solvent used. lnu.edu.cnweebly.com

Under strongly basic conditions, the E2 mechanism is favored. This is a one-step process where a base abstracts a proton from a carbon adjacent (beta) to the carbon bearing the leaving group, and the leaving group departs simultaneously to form a double bond. lnu.edu.cn In the case of this compound, there are two potential beta-protons that can be abstracted: one on carbon 5 and one on carbon 7 (the ethyl group).

According to Zaitsev's rule, the more substituted (more stable) alkene is generally the major product. lnu.edu.cn Therefore, the abstraction of a proton from the more substituted carbon 5 would be expected to be the major pathway, leading to the formation of hex-4-en-3-ol. Conversely, abstraction of a proton from the less substituted carbon 7 (Hofmann elimination) would yield 3-ethylbut-3-en-1-ol, which is generally the minor product unless a sterically hindered base is used.

Under neutral or acidic conditions, and often with heating, the E1 mechanism can occur. This is a two-step process that begins with the slow departure of the leaving group to form a carbocation intermediate. weebly.com A weak base (which can be the solvent) then abstracts a beta-proton to form the double bond. The stability of the resulting alkene still plays a crucial role in determining the product distribution, with the more substituted alkene being favored. weebly.com It is important to note that acid-catalyzed dehydration of the alcohol to form an alkene is also a competing reaction, particularly at elevated temperatures. kuleuven.be

Table 1: Predicted Products of Elimination Reactions of this compound

| Reaction Type | Conditions | Major Product | Minor Product(s) | Governing Principle |

| E2 Elimination | Strong, non-hindered base (e.g., NaOH, EtO⁻) | Hex-4-en-3-ol | 3-Ethylbut-3-en-1-ol | Zaitsev's Rule lnu.edu.cn |

| E2 Elimination | Strong, sterically hindered base (e.g., t-BuOK) | 3-Ethylbut-3-en-1-ol | Hex-4-en-3-ol | Hofmann's Rule |

| E1 Elimination | Weak base, heat | Hex-4-en-3-ol | 3-Ethylbut-3-en-1-ol | Zaitsev's Rule weebly.com |

| Acid-Catalyzed Dehydration | Strong acid (e.g., H₂SO₄), heat | Hex-2-ene, Hex-3-ene | - | Carbocation rearrangement and Zaitsev's Rule kuleuven.be |

Multi-Step Transformations and Cascade Reactions for Complex Molecule Synthesis

The bifunctional nature of this compound makes it a valuable starting material for the synthesis of more complex molecules, including heterocyclic compounds and carbocycles, through multi-step transformations and cascade reactions.

One of the most straightforward transformations is an intramolecular Williamson ether synthesis. Under basic conditions, the hydroxyl group can be deprotonated to form an alkoxide. This internal nucleophile can then attack the electrophilic carbon bearing the bromine atom in an intramolecular SN2 reaction, leading to the formation of a cyclic ether. In the case of this compound, this would result in the formation of 2-ethyl-tetrahydrofuran. solubilityofthings.comgoogle.com The efficiency of this cyclization is governed by the stability of the resulting five-membered ring.

This initial cyclization can be the first step in a cascade reaction. Cascade reactions, also known as tandem or domino reactions, are processes where multiple bonds are formed in a single synthetic operation without isolating the intermediates. beilstein-journals.org The formation of the tetrahydrofuran ring from this compound could be designed to trigger subsequent transformations. For instance, if the starting material is appropriately substituted, the formation of the cyclic ether could set the stage for a subsequent ring-opening, rearrangement, or another cyclization event, leading to the rapid construction of complex molecular architectures. beilstein-journals.orgrsc.org

For example, a cascade reaction could be initiated by the intramolecular cyclization of a derivative of this compound. This could be followed by a Prins-type cyclization or a Friedel-Crafts reaction if an appropriate unsaturated or aromatic moiety is present in the molecule. beilstein-journals.orgbeilstein-archives.org Such strategies are highly valued in organic synthesis for their efficiency and atom economy. While specific examples of cascade reactions starting directly from this compound are not prominently documented in the literature, the principles of cascade design suggest its potential as a precursor for such transformations.

Table 2: Potential Multi-Step and Cascade Reactions of this compound

| Reaction Type | Key Transformation | Product Class | Potential for Cascade |

| Intramolecular Williamson Ether Synthesis | Nucleophilic attack of the internal alkoxide on the C-Br bond. | Tetrahydrofurans solubilityofthings.comgoogle.com | High, the cyclic ether can be an intermediate for further reactions. |

| Palladium-Catalyzed Cyclization | Intramolecular Heck or Suzuki coupling of a derivative. | Carbocycles or Heterocycles | Moderate, depends on the nature of the coupled fragments. |

| Prins/Friedel-Crafts Cascade | Initial cyclization followed by reaction with an internal π-system. | Fused or spirocyclic systems beilstein-journals.orgbeilstein-archives.org | High, designed to create multiple C-C bonds in one pot. |

Stereochemical Considerations in 6 Bromohexan 3 Ol Synthesis and Reactivity

Chiral Center Identification and Assignment of Absolute Configuration (R/S)

The chiral center in 6-bromohexan-3-ol is the carbon atom at the third position (C-3), which is bonded to four different substituents: a hydrogen atom (-H), a hydroxyl group (-OH), an ethyl group (-CH2CH3), and a 3-bromopropyl group (-CH2CH2CH2Br). The presence of this stereocenter means that this compound can exist as a pair of enantiomers.

The absolute configuration of each enantiomer is assigned as either (R) or (S) based on the Cahn-Ingold-Prelog (CIP) priority rules. toppr.comfiveable.mepearson.com This internationally recognized system provides an unambiguous way to describe the three-dimensional arrangement of substituents around a chiral center. uio.no

Assigning CIP Priorities:

The substituents attached to the chiral C-3 are ranked based on the atomic number of the atoms directly bonded to it. ru.nl A higher atomic number corresponds to a higher priority. nih.gov

-OH (Priority 1): The oxygen atom has the highest atomic number (8) among the atoms directly attached to C-3.

-CH2CH2CH2Br (Priority 2): The carbon of the 3-bromopropyl group and the carbon of the ethyl group both have the same atomic number (6). To break the tie, we move to the next atoms in the chain. The carbon of the 3-bromopropyl group is bonded to another carbon and two hydrogens, while the carbon of the ethyl group is also bonded to another carbon and two hydrogens. Moving further down the chain, the third carbon of the bromopropyl group is attached to a bromine atom, which has a higher atomic number (35) than the hydrogen atoms on the corresponding carbon of the ethyl group. Therefore, the 3-bromopropyl group has higher priority.

-CH2CH3 (Priority 3): Following the logic from the previous point, the ethyl group has a lower priority than the 3-bromopropyl group.

-H (Priority 4): The hydrogen atom has the lowest atomic number (1) and thus the lowest priority.

Determining (R) or (S) Configuration:

To assign the configuration, the molecule is oriented so that the lowest priority group (in this case, -H) points away from the viewer. masterorganicchemistry.com Then, a curve is drawn from the highest priority group (1) to the second (2) and then to the third (3).

If the direction of the curve is clockwise , the configuration is assigned as (R) (from the Latin rectus, meaning right). nih.gov

If the direction of the curve is counter-clockwise , the configuration is assigned as (S) (from the Latin sinister, meaning left). nih.gov

| Substituent | Atom Directly Bonded to C-3 | Atomic Number | Priority |

|---|---|---|---|

| -OH | O | 8 | 1 |

| -CH2CH2CH2Br | C | 6 | 2 |

| -CH2CH3 | C | 6 | 3 |

| -H | H | 1 | 4 |

Enantioselective Synthetic Strategies for Chiral this compound

The synthesis of a single enantiomer of this compound requires an asymmetric or enantioselective approach. Such strategies are fundamental in modern organic synthesis, particularly for producing chirally pure compounds for applications in pharmaceuticals and materials science. york.ac.uk Common methods include the use of chiral catalysts, chiral auxiliaries, or enzymatic resolutions.

Asymmetric Reduction of 6-Bromo-3-hexanone:

A prominent method for producing chiral alcohols is the asymmetric reduction of the corresponding prochiral ketone. ru.nl For this compound, this would involve the enantioselective reduction of 6-bromo-3-hexanone.

Catalytic Asymmetric Hydrogenation: This can be achieved using transition metal catalysts, such as iridium or ruthenium, complexed with chiral ligands. mdpi.com For instance, certain chiral Raney nickel electrodes have been used for the asymmetric hydrogenation of ketones, albeit with varying degrees of success. beilstein-journals.org

Corey-Bakshi-Shibata (CBS) Reduction: This highly effective method utilizes a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a borane (B79455) source (like BH3·THF) to one face of the ketone. ru.nl The choice of the (R)- or (S)-catalyst determines which enantiomer of the alcohol is formed, often with high enantiomeric excess (ee).

Enzymatic Resolution:

Another powerful technique is the kinetic resolution of a racemic mixture of this compound. This method employs enzymes, such as lipases, which selectively catalyze a reaction on one enantiomer faster than the other. mdpi.com For example, porcine pancreatic lipase (B570770) (PPL) can be used for the enantioselective esterification of one enantiomer, allowing for the separation of the unreacted alcohol enantiomer from the newly formed ester.

| Strategy | Precursor | Key Reagents/Catalysts | Principle |

|---|---|---|---|

| Asymmetric Reduction | 6-Bromo-3-hexanone | Chiral Oxazaborolidine (CBS catalyst), BH3·THF | Enantioselective hydride delivery to the carbonyl group. ru.nl |

| Catalytic Asymmetric Hydrogenation | 6-Bromo-3-hexanone | [Ir(COD)Cl]2 with chiral phosphine (B1218219) ligands | Chiral metal complex directs hydrogen to one face of the ketone. mdpi.com |

| Enzymatic Kinetic Resolution | (R,S)-6-Bromohexan-3-ol | Lipase (e.g., PPL), Acyl donor | Selective acylation of one enantiomer, allowing separation. mdpi.com |

Diastereoselective Control in Multi-Step Syntheses Involving Multiple Stereocenters

When this compound is a fragment within a larger molecule containing other stereocenters, controlling the relative stereochemistry (diastereoselectivity) becomes critical. Diastereoselective reactions create one diastereomer in preference to others. msu.edu This control can be exerted through substrate control, where the existing stereocenter(s) direct the formation of a new one, or through reagent/catalyst control.

A relevant example is the diastereoselective halogenation of alkenes. nih.gov For instance, in a synthesis that builds upon an allylic alcohol precursor, a diastereoselective dichlorination has been shown to favor a specific diastereomer. In one study, the dichlorination of a complex Z-allylic alcohol derivative yielded the desired syn,syn-product with good diastereoselectivity. nih.gov

Similarly, the opening of a chiral epoxide with a bromide nucleophile is a classic example of a stereospecific and often diastereoselective reaction. nih.gov If a chiral epoxide is part of a synthetic route, its reaction with a bromide source will proceed via an S(_N)2 mechanism, leading to inversion of configuration at the attacked carbon and establishing a defined relative stereochemistry between the new bromine and hydroxyl groups. The regioselectivity of this ring-opening can be influenced by nearby functional groups. nih.gov

Consider a hypothetical synthesis where a chiral aldehyde is reacted with an organometallic reagent to form a diastereomeric mixture of alcohols, one of which has the desired stereochemistry for a subsequent conversion to a this compound-like structure. The stereochemical outcome of such an addition can often be predicted by models like Felkin-Anh or Cram's rule, which consider the steric and electronic effects of the substituents on the existing stereocenter.

Influence of Stereochemistry on Reaction Rates, Selectivity, and Product Distribution

The absolute configuration of the chiral center in this compound can have a profound impact on the rates and outcomes of subsequent reactions. This is because the stereochemistry dictates the three-dimensional arrangement of the reactive functional groups (-OH and -Br), influencing their proximity and orientation in transition states.

A classic reaction where this is evident is intramolecular cyclization. In the presence of a base, the hydroxyl group of this compound can be deprotonated to form an alkoxide, which can then act as an internal nucleophile to displace the bromide via an intramolecular S(_N)2 reaction. This would lead to the formation of a substituted five-membered ring, 2-ethyltetrahydrofuran.

The rate of this cyclization is highly dependent on the stereochemistry at C-3. For the S(_N)2 reaction to occur, the attacking alkoxide and the leaving bromide group must adopt an anti-periplanar arrangement in the transition state. The ease with which the molecule can adopt this conformation is different for the (R) and (S) enantiomers due to varying steric interactions between the substituents on the carbon chain. The enantiomer that can more readily achieve the required transition state geometry will react faster.

Furthermore, the stereochemistry of the starting material dictates the stereochemistry of the product. For example, the intramolecular cyclization of (R)-6-bromohexan-3-ol would yield a specific enantiomer of 2-ethyltetrahydrofuran, while the (S)-enantiomer would yield the opposite enantiomer. This stereospecificity is a cornerstone of stereoselective synthesis. pearson.com

In reactions involving external chiral reagents or catalysts, the two enantiomers of this compound will behave as different substrates. They can react at different rates and potentially lead to different products, a phenomenon known as kinetic resolution. The chiral reagent or catalyst creates a diastereomeric transition state with each enantiomer, and these transition states have different energies, leading to different reaction rates.

Spectroscopic and Chromatographic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule by providing information about the chemical environment of individual atoms.

Proton NMR Spectroscopy for Proton Environment Analysis

Proton (¹H) NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, their relative numbers, and their proximity to other protons. In a hypothetical ¹H NMR spectrum of 6-bromohexan-3-ol, specific signals corresponding to each proton environment would be expected.

The proton attached to the carbon bearing the hydroxyl group (CH-OH) would likely appear as a multiplet in the region of 3.5-4.0 ppm. The protons on the carbon adjacent to the bromine atom (CH₂-Br) would also be expected to resonate downfield, typically in the range of 3.3-3.6 ppm, due to the electron-withdrawing effect of the bromine. The methylene (B1212753) protons adjacent to the CH-OH group and those further down the alkyl chain would appear as multiplets at higher field (lower ppm values), generally between 1.4 and 2.1 ppm. The terminal methyl group (CH₃) would be expected to produce a triplet signal at the highest field, around 0.9-1.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| H-3 (CH-OH) | 3.5 - 4.0 | Multiplet |

| H-6 (CH₂-Br) | 3.3 - 3.6 | Triplet |

| H-2, H-4, H-5 (CH₂) | 1.4 - 2.1 | Multiplets |

| H-1 (CH₃) | 0.9 - 1.0 | Triplet |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Carbon-13 NMR Spectroscopy for Carbon Skeleton Characterization

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.

The carbon atom bonded to the hydroxyl group (C-3) would be expected to appear in the range of 65-75 ppm. The carbon atom attached to the bromine (C-6) would resonate at a lower field, typically around 30-40 ppm. The remaining methylene and methyl carbons would appear at higher fields (10-40 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-3 (CH-OH) | 65 - 75 |

| C-6 (CH₂-Br) | 30 - 40 |

| C-1, C-2, C-4, C-5 | 10 - 40 |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Mapping

To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms within the this compound molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): A COSY experiment would show correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This would allow for the tracing of the proton-proton connectivity throughout the hexan-3-ol backbone.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of which protons are attached to which carbons.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound, the molecular weight is 181.07 g/mol . nih.gov The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 180 and 182, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.

Common fragmentation pathways for haloalkanes and alcohols would be anticipated. The loss of a bromine radical would result in a fragment at m/z 101. The loss of a water molecule from the molecular ion (dehydration) is also a common fragmentation for alcohols. Alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom) would also lead to characteristic fragments. For example, cleavage between C-2 and C-3 could yield a fragment at m/z 151/153, while cleavage between C-3 and C-4 could produce a fragment at m/z 123/125.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies, which correspond to the vibrations of specific chemical bonds.

The IR spectrum of this compound would be expected to exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the hydroxyl group. The presence of this band is strong evidence for an alcohol. A C-O stretching vibration would be expected to appear in the range of 1050-1200 cm⁻¹. The C-Br stretching vibration typically appears in the fingerprint region of the spectrum, at approximately 500-600 cm⁻¹. Additionally, C-H stretching vibrations from the alkyl chain would be observed around 2850-3000 cm⁻¹.

Chromatographic Techniques for Purity Assessment, Separation, and Reaction Monitoring

Chromatographic techniques are essential for separating components of a mixture, assessing the purity of a compound, and monitoring the progress of a chemical reaction.

Gas Chromatography (GC): Due to its volatility, this compound is amenable to analysis by gas chromatography. A GC instrument equipped with a flame ionization detector (FID) or a mass spectrometer (GC-MS) could be used. A non-polar or medium-polarity capillary column, such as one coated with a polysiloxane stationary phase, would likely be suitable for its separation. The retention time of the compound would be dependent on the column temperature, carrier gas flow rate, and the nature of the stationary phase. GC can be effectively used to determine the purity of a sample of this compound and to separate it from starting materials or byproducts in a reaction mixture.

High-Performance Liquid Chromatography (HPLC): High-performance liquid chromatography is another powerful technique for the analysis and purification of this compound. Both normal-phase and reverse-phase HPLC could potentially be employed. For reverse-phase HPLC, a C18 or C8 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be appropriate. google.com A UV detector could be used if the compound has a suitable chromophore, or a refractive index detector could be employed for universal detection. HPLC is particularly useful for the purification of the compound on a larger scale.

Gas Chromatography (GC) for Volatile Product Analysis

Gas chromatography is a powerful technique for the analysis of volatile compounds like this compound and its reaction products. The choice of stationary phase and operating conditions is crucial for achieving optimal separation and resolution.

In a typical GC analysis, a capillary column, such as a DB-5 which has a (5%-phenyl)-methylpolysiloxane stationary phase, is often employed. scielo.br This type of column is versatile and suitable for separating a wide range of nonpolar to moderately polar compounds. The oven temperature program is optimized to ensure efficient separation of the analyte from the solvent and any impurities. A typical program might start at a lower temperature, hold for a few minutes, and then ramp up to a higher temperature to elute less volatile components.

Hydrogen is commonly used as the carrier gas. scielo.br Detection is frequently accomplished using a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds. For structural elucidation and confirmation, GC is often coupled with Mass Spectrometry (GC-MS), providing both retention time data and mass spectra of the eluted compounds. This combination is particularly useful for identifying byproducts in a reaction mixture, such as the corresponding aldehyde or other oxidation products.

Table 1: Illustrative GC Parameters for Haloalkanol Analysis

| Parameter | Value/Type |

| Column | DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Hydrogen or Helium |

| Injection Mode | Split/Splitless |

| Injector Temperature | 250 °C |

| Oven Program | 60 °C (2 min), then 10 °C/min to 280 °C (5 min) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 300 °C |

This table represents typical starting parameters and may require optimization for specific applications.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the non-volatile analysis of this compound, offering high resolution for purity determination and precise quantitative measurements. It is particularly valuable for monitoring the progress of reactions where the starting materials, intermediates, and products exhibit different polarities. acs.org

Reversed-phase HPLC is the most common mode used for this compound. A C18 column is a standard choice for the stationary phase, providing excellent separation for moderately polar organic molecules. mdpi.com The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile or methanol. mdpi.comsci-hub.se The ratio of these solvents can be adjusted (isocratic elution) or varied over time (gradient elution) to achieve the desired separation.

Detection is commonly performed using an Ultraviolet (UV) detector, although this compound itself lacks a strong chromophore. mdpi.com Therefore, derivatization with a UV-active group might be necessary for sensitive detection. Alternatively, a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) can be used. For highly accurate quantitative studies, especially in complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice.

Table 2: Representative HPLC Conditions for Purity Assessment

| Parameter | Value/Type |

| Column | C18, 4.6 mm x 250 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile/Water (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a low wavelength (e.g., 210 nm) or RI |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Injection Volume | 10-20 µL |

These conditions are illustrative and would be optimized based on the specific sample and analytical goals.

Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method widely used to monitor the progress of organic reactions involving this compound. rsc.orgmit.edu It allows for the qualitative assessment of the consumption of starting materials and the formation of products.

Standard TLC plates are coated with silica (B1680970) gel 60 F254, where the 'F254' indicates the presence of a fluorescent indicator that allows for visualization of spots under UV light at 254 nm. rsc.org A suitable solvent system (eluent) is chosen to achieve good separation between the starting material and the product. For a compound like this compound, a mixture of a nonpolar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate (B1210297) is commonly used. beilstein-journals.org

After developing the TLC plate, the separated spots are visualized. Since this compound is not strongly UV-active, a chemical staining agent is often required. A potassium permanganate (B83412) (KMnO₄) stain is effective as it reacts with the alcohol functional group, resulting in a visible spot. beilstein-journals.org By comparing the relative intensities of the spots corresponding to the starting material and the product over time, a chemist can determine when the reaction is complete. rsc.orgmit.eduoup.com

Table 3: Common TLC Systems for Monitoring Reactions of this compound

| Component | Description |

| Stationary Phase | Silica gel 60 F254 on aluminum or glass plates |

| Mobile Phase (Eluent) | Hexanes/Ethyl Acetate (e.g., 3:1 or 1:1 v/v) |

| Visualization | UV light (254 nm) and/or Potassium Permanganate (KMnO₄) stain |

Column Chromatography for Compound Purification

Column chromatography is the primary method for the purification of this compound on a preparative scale, effectively separating it from unreacted starting materials, byproducts, and other impurities. scielo.brrsc.org This technique operates on the same principles as TLC but on a much larger scale.

Silica gel (typically 230-400 mesh) is the most common stationary phase used in a glass column. beilstein-journals.org The crude reaction mixture is loaded onto the top of the silica gel bed, and a solvent system, similar to one developed using TLC, is passed through the column. The choice of eluent is critical; a solvent system that provides a good separation of the desired compound from its impurities on a TLC plate (e.g., an Rf value of ~0.3-0.4 for the product) is often a good starting point for column chromatography. beilstein-journals.org

As the eluent flows through the column, the components of the mixture travel at different rates based on their polarity and affinity for the stationary phase. Fractions are collected sequentially, and the composition of each fraction is typically analyzed by TLC to identify those containing the pure product. These pure fractions are then combined, and the solvent is removed by rotary evaporation to yield the purified this compound. beilstein-journals.org

Table 4: Typical Parameters for Column Chromatography Purification

| Parameter | Description |

| Stationary Phase | Silica Gel (e.g., Kieselgel 60, 230-400 mesh) |

| Eluent | Hexane (B92381)/Ethyl Acetate gradient (e.g., starting with a low polarity mixture and gradually increasing the ethyl acetate concentration) |

| Loading Method | Dry loading (adsorbing the crude product onto a small amount of silica gel) or wet loading (dissolving the crude product in a minimal amount of eluent) |

| Fraction Analysis | Thin-Layer Chromatography (TLC) with UV and/or chemical staining |

Theoretical and Computational Studies on 6 Bromohexan 3 Ol and Analogues

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve approximations of the Schrödinger equation to determine molecular geometries, energies, and electronic properties.

Density Functional Theory (DFT) has become one of the most popular and versatile computational methods in chemistry due to its favorable balance of accuracy and computational cost. wikipedia.orgresearchgate.net It is particularly well-suited for determining the equilibrium geometries and relative energies of different conformers of 6-Bromohexan-3-ol.

The conformational landscape of this compound is complex due to the rotation around several single bonds. DFT calculations, employing functionals like B3LYP or M06-2X and basis sets such as 6-311++G(d,p), can be used to perform a systematic conformational search and geometry optimization. irjweb.comspectroscopyonline.com This process identifies various local minima on the potential energy surface, each corresponding to a stable conformer. The calculations yield precise data on bond lengths, bond angles, and dihedral angles. The relative energies of these conformers indicate their thermodynamic stability and expected population at equilibrium. For instance, intramolecular hydrogen bonding between the hydroxyl group and the bromine atom is a possible interaction that would significantly influence the preferred conformation.

Table 1: Illustrative DFT-Calculated Geometric Parameters and Relative Energies for Two Hypothetical Conformers of this compound Calculated at the B3LYP/6-311++G(d,p) level of theory. This data is representative and for illustrative purposes.

| Parameter | Conformer A (Extended) | Conformer B (Intramolecular H-bond) |

|---|---|---|

| Relative Energy (kcal/mol) | 0.00 | -1.25 |

| Selected Bond Lengths (Å) | ||

| C(3)-O | 1.425 | 1.428 |

| O-H | 0.965 | 0.978 |

| C(6)-Br | 1.960 | 1.965 |

| O···Br Distance (Å) | 4.85 | 3.10 |

| Selected Bond Angles (°) | ||

| C(2)-C(3)-C(4) | 112.5 | 111.8 |

| C(3)-O-H | 108.9 | 107.5 |

| C(5)-C(6)-Br | 111.0 | 110.5 |

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the inclusion of experimental data. nih.gov These methods are invaluable for analyzing molecular orbitals (MOs), which are crucial for understanding a molecule's reactivity.

Table 2: Representative Ab Initio Molecular Orbital Energy Data for this compound Calculated at the MP2/6-31+G level. This data is representative and for illustrative purposes.*

| Molecular Orbital | Energy (eV) | Primary Character |

|---|---|---|

| HOMO | -10.25 | Non-bonding (p-orbital on Br, O) |

| LUMO | +1.50 | Antibonding (σ* C-Br) |

| HOMO-1 | -10.80 | Non-bonding (p-orbital on O) |

| HOMO-LUMO Gap | 11.75 | Indicator of Chemical Stability |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions

While quantum chemical calculations provide static pictures of stable conformers, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. researchgate.net By solving Newton's equations of motion for all atoms in the system, MD simulations can model the conformational flexibility of this compound and its explicit interactions with surrounding solvent molecules. mdpi.commun.ca

MD simulations are particularly powerful for studying how a solvent like water influences the conformational preferences of the solute. scirp.org For this compound in an aqueous solution, the simulations can quantify the dynamics of hydrogen bonds between the molecule's hydroxyl group and water molecules. acs.orgnih.gov The analysis can include the average number of hydrogen bonds, their lifetimes, and their geometric distributions. This information is critical for understanding the solvation process and how the solvent environment affects the population of different conformers, potentially disrupting or facilitating intramolecular interactions.

Table 3: Illustrative Results from a 100 ns MD Simulation of this compound in Water This data is representative and for illustrative purposes.

| Parameter | Value |

|---|---|

| Conformational Analysis | |

| Population of Extended Conformer | ~ 65% |

| Population of H-bonded Conformer | ~ 15% |

| Other Gauche Conformers | ~ 20% |

| Solvent Interaction Analysis | |

| Avg. H-bonds (solute as donor) | 0.95 |

| Avg. H-bonds (solute as acceptor) | 2.10 |

| Avg. H-bond Lifetime | 2.5 ps |

Computational Studies of Reaction Mechanisms and Transition States

A significant reaction pathway for haloalcohols is intramolecular cyclization via nucleophilic substitution to form a cyclic ether. researchgate.net For this compound, this would involve the hydroxyl group acting as an internal nucleophile to displace the bromide ion, leading to the formation of 3-ethyl-tetrahydrofuran. Computational methods are essential for elucidating the detailed mechanism of such reactions. rsc.org

By mapping the potential energy surface along the reaction coordinate, researchers can identify the structure of the transition state (TS) and calculate the activation energy (energy barrier) for the reaction. acs.orgrsc.org The mechanism typically proceeds via deprotonation of the alcohol to form an alkoxide, which then undergoes an intramolecular SN2 attack on the carbon bonded to the bromine. acs.org DFT calculations can model this entire process, providing energy profiles that compare the feasibility of different pathways. Including a continuum solvent model (like the Polarizable Continuum Model, PCM) is crucial for obtaining realistic activation energies, as the solvent can significantly stabilize charged species like the transition state and the leaving bromide ion.

Table 4: Hypothetical Energy Profile for the Intramolecular Cyclization of this compound Calculated at the B3LYP/6-311+G(d,p) level with PCM (water). Energies are relative to the reactant alkoxide.

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactant (Alkoxide) | 0.0 |

| Transition State (TS) | +22.5 |

| Product (3-ethyl-tetrahydrofuran + Br⁻) | -8.5 |

Quantitative Structure-Property Relationship (QSPR) Modeling for Analogous Chemical Structures

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of chemicals based on their molecular structure. molgen.deacs.org A QSPR model is a mathematical equation that correlates variations in molecular structure with variations in a specific property, such as boiling point, solubility, or toxicity. tandfonline.com

For compounds like this compound, where experimental data may be limited, a QSPR model can be developed by studying a series of structurally related haloalcohols. researchgate.net The process involves:

Compiling a dataset of analogous molecules with known experimental values for the target property.

Calculating a wide range of molecular descriptors (e.g., topological, constitutional, electronic) for each molecule.

Using statistical methods, such as multiple linear regression (MLR), to select the most relevant descriptors and generate a predictive model.

Rigorously validating the model's predictive power using internal and external validation sets.

Such models provide a rapid and cost-effective means of estimating properties for new or untested compounds within the same chemical class.

Table 5: Hypothetical QSPR Model for Predicting the Boiling Point of Bromoalkanols This data is representative and for illustrative purposes.

| Hypothetical QSPR Equation | |

|---|---|

| Boiling Point (°C) = 55.2 + 25.8 * (MW)0.5 - 45.1 * (logP) + 15.3 * (Nrotb) | |

| Model Statistics | |

| Correlation Coefficient (r²) | 0.96 |

| Cross-validation (Q²) | 0.92 |

| Descriptor Definitions | |

| MW | Molecular Weight |

| logP | Logarithm of the octanol-water partition coefficient |

| Nrotb | Number of Rotatable Bonds |

Applications of 6 Bromohexan 3 Ol As a Versatile Chemical Building Block

Postulated Utilization in the Synthesis of Complex Organic Molecules

The presence of both a secondary alcohol and a primary alkyl bromide in 6-bromohexan-3-ol suggests its potential as a valuable precursor in the construction of intricate molecular architectures.

Theoretical Role as a Precursor for Polyfunctionalized Organic Scaffolds

The two functional groups in this compound could be selectively reacted to introduce a variety of other functionalities. For instance, the hydroxyl group could be oxidized to a ketone, protected to allow for reaction at the bromine-bearing carbon, or used as a nucleophile in etherification or esterification reactions. The alkyl bromide provides a handle for nucleophilic substitution or organometallic coupling reactions. This differential reactivity is foundational to creating polyfunctionalized molecules, which are key intermediates in the synthesis of pharmaceuticals and other fine chemicals.

Hypothetical Role in the Synthesis of Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry. In theory, this compound could serve as a precursor for the synthesis of various heterocyclic rings. Intramolecular cyclization, for example, could be induced by first converting the alcohol to a nucleophile (e.g., an amine or thiol) and then displacing the bromide. Alternatively, the compound could be used in multi-component reactions where both the alcohol and the bromide participate in the formation of a heterocyclic core.

Prospective Integration into Polymer and Material Science Research

The bifunctional nature of this compound also lends itself to potential applications in the development of new materials.

Conceptual Development of Polymerizable Monomers with Tailored Properties

The hydroxyl group of this compound could be modified with a polymerizable group, such as an acrylate (B77674) or methacrylate. The resulting monomer would possess a pendant bromohexyl group, which could be used for post-polymerization modification. This would allow for the synthesis of polymers with tailored properties, such as specific refractive indices, thermal stabilities, or surface functionalities.

Putative Research on Molecular Interactions within Biological Systems

Understanding how small molecules interact with biological systems is crucial for drug discovery and chemical biology. While no specific studies on this compound in this context have been identified, its structure suggests potential areas of investigation. The combination of a hydrophilic alcohol and a lipophilic bromo-alkyl chain could allow it to interact with biological membranes or protein binding pockets that have both polar and non-polar regions.

Based on a comprehensive search of available scientific literature, there is no specific information detailing the use of This compound for probing the active site architectures and ligand-binding dynamics of enzymes, including monooxygenases.

Future Research Directions and Emerging Trends

Development of More Efficient and Environmentally Benign Synthetic Routes

The pursuit of sustainable chemical manufacturing necessitates the development of synthetic routes that are not only efficient but also environmentally conscious. Future research on the synthesis of 6-Bromohexan-3-ol will likely focus on principles of green chemistry to minimize waste, reduce energy consumption, and utilize less hazardous materials. frontiersin.orgnih.govijsr.in

Key areas of development include:

Biocatalysis: The use of enzymes, such as halogenases and alcohol dehydrogenases, offers a highly selective and environmentally benign alternative to traditional chemical methods. nih.gov Halogenases could be engineered to perform regioselective bromination on a hexanol precursor under mild aqueous conditions.

Catalytic Transfer Hydrogenation: Methods that merge transfer hydrogenation with other transformations can streamline synthesis. nih.gov For instance, a catalytic system could reduce a precursor ketone to the alcohol while sourcing hydrogen from an inexpensive, sustainable reagent. rsc.orgnih.gov

Photoredox Catalysis: Visible-light-mediated reactions represent a growing field in green synthesis. rsc.org A future route could involve the photoredox-catalyzed hydrohalogenation of a corresponding unsaturated alcohol, offering high functional group tolerance and mild reaction conditions.

Flow Chemistry: Continuous flow reactors can improve reaction efficiency, safety, and scalability. Developing a flow process for the synthesis of this compound would allow for precise control over reaction parameters, potentially increasing yield and purity while minimizing solvent usage.

Atom-Economical Reagents: Research will focus on moving away from traditional brominating agents that have poor atom economy. The use of catalytic systems that utilize bromide salts with a recyclable oxidant is a promising direction. kobe-u.ac.jpresearchgate.net

| Strategy | Key Advantages | Potential Precursors | Environmental Benefit |

|---|---|---|---|

| Biocatalysis (Enzymatic Halogenation) | High selectivity, mild conditions, aqueous media | Hexan-3-ol, Hex-5-en-3-ol | Reduces use of toxic reagents and organic solvents. |

| Photoredox Catalysis | Uses visible light, mild conditions, high functional group tolerance | Hex-5-en-3-ol | Energy efficient, avoids harsh reagents. |

| Borrowing Hydrogen Catalysis | High atom economy, reduces redox steps | Hexan-1,4-diol (via rearrangement) | Generates water as the primary byproduct. rsc.orgresearchgate.net |

Exploration of Novel Reactivity and Catalytic Transformations

The dual functionality of this compound provides a platform for exploring novel chemical transformations. Future research will likely exploit the interplay between the hydroxyl and bromo groups to construct complex molecular architectures.

Intramolecular Cyclizations: The compound is an ideal precursor for the synthesis of substituted tetrahydrofurans and tetrahydropyrans via intramolecular Williamson ether synthesis. Research into stereoselective cyclization using chiral catalysts could provide enantiopure cyclic ethers, which are common motifs in natural products.

Enantioconvergent Catalysis: As a racemic secondary alcohol, this compound is a prime candidate for dynamic kinetic resolution. "Borrowing hydrogen" methodologies could be used to transiently oxidize the alcohol to a ketone, allowing for enantioselective reduction or amination, thereby converting the racemic starting material into a single enantiomer of a product. rsc.orgresearchgate.net

Bifunctional Catalysis: The development of catalysts that can simultaneously activate both the hydroxyl and bromo functionalities could lead to novel transformations. For example, a bifunctional catalyst could facilitate a tandem reaction where the alcohol directs a C-H activation at another position, followed by a cross-coupling reaction at the bromide. nih.govfgcu.edu

Multicomponent Reactions (MCRs): The compound could serve as a bifunctional component in MCRs. For instance, the alcohol could participate in an initial reaction, with the bromide acting as a handle for a subsequent intramolecular cyclization or cross-coupling step, rapidly building molecular complexity.

Advancements in Spectroscopic and Computational Characterization Techniques

A thorough understanding of the conformational landscape and non-covalent interactions of this compound is crucial for predicting its reactivity. Advanced spectroscopic and computational methods will be instrumental in this pursuit.

Conformational Analysis: High-resolution rotational spectroscopy (e.g., Fourier transform microwave spectroscopy) in the gas phase can provide precise structural information about the different conformers of this compound, arising from rotation around the C-C and C-O bonds. aanda.orgaanda.org This experimental data provides a benchmark for computational models.

Vibrational Spectroscopy: Techniques like infrared (IR) and Raman spectroscopy, when combined with Density Functional Theory (DFT) calculations, can help assign vibrational modes to specific conformations. acs.orgchemrxiv.org This combination is powerful for studying intramolecular hydrogen bonding between the hydroxyl group and the bromine atom, which can influence the molecule's reactivity. libretexts.org

NMR Spectroscopy: Advanced Nuclear Magnetic Resonance (NMR) techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide information about through-space proximity of protons, helping to elucidate the preferred solution-phase conformation.

Computational Synergy: The integration of experimental data with high-level quantum chemical calculations will be key. Computational methods can predict spectroscopic properties for different conformers, and comparison with experimental spectra allows for the confident assignment of the observed structures. chemrxiv.org

| Technique | Information Gained | Synergy with Computation |

|---|---|---|

| Rotational Spectroscopy (FTMW) | Precise gas-phase geometry, bond lengths/angles, conformer identification. aanda.orgaanda.org | Provides benchmark data for validating computational geometry optimizations. |

| Vibrational Spectroscopy (IR/Raman) | Identification of functional groups and vibrational modes, study of hydrogen bonding. acs.orglibretexts.org | DFT calculations predict vibrational frequencies that aid in the assignment of experimental spectra. chemrxiv.org |

| Advanced NMR (e.g., NOESY) | Solution-phase conformation, through-space proton proximities. | Helps validate computationally predicted low-energy solution-phase conformers. |

Computational Design and Predictive Modeling for Targeted Synthesis

Computational chemistry is transitioning from an explanatory tool to a predictive one. Future research will leverage computational modeling to design synthetic routes and predict the reactivity of this compound before experiments are conducted. baranlab.orgnih.gov

Reaction Pathway Prediction: Machine learning algorithms and quantum chemical calculations can be combined to predict the most likely and efficient reaction pathways for the synthesis of this compound. researchgate.netrsc.orgrsc.org These models can screen vast numbers of potential reactants and catalysts to identify optimal conditions. aip.orgzenodo.org

Catalyst Design: Computational modeling can be used to design catalysts tailored for specific transformations of this compound. acs.org For example, DFT can be used to model the transition state of a catalytic cycle, allowing for the in-silico optimization of the ligand environment to enhance stereoselectivity or reaction rate.

Reactivity Descriptors: DFT-based reactivity descriptors, such as Fukui functions and local softness, can predict the most reactive sites in the molecule. acs.orgresearchgate.net This can guide the development of regioselective reactions, for example, predicting whether a nucleophile will preferentially attack the carbon bearing the bromine or another site.

Energy Decomposition Analysis: Methods like distortion/interaction analysis can be used to understand the factors controlling the activation barriers in reactions involving this compound. nih.gov This insight is crucial for rationally designing more reactive systems or more selective catalysts.

Expanding Applications in Interdisciplinary Chemical Fields

The unique structure of this compound makes it a valuable synthon for applications that span multiple chemical disciplines.

Medicinal Chemistry: The haloalcohol motif is a precursor to many important functional groups. The bromine can be displaced to introduce nitrogen, sulfur, or oxygen-containing moieties, while the alcohol can be oxidized or derivatized. Furthermore, the bromine atom itself can participate in halogen bonding, a significant interaction in protein-ligand binding that is increasingly being exploited in drug design. nih.gov

Materials Science: As a bifunctional molecule, this compound can be used as a monomer or cross-linking agent in polymer synthesis. For example, the alcohol could be converted to an acrylate (B77674) for radical polymerization, with the pendant alkyl bromide groups available for post-polymerization modification, leading to functional materials with tailored properties. solubilityofthings.com

Chemical Biology: The compound can be used as a linker to attach molecules of interest (e.g., fluorescent dyes, biotin) to proteins or other biomolecules. The bromide allows for covalent attachment to nucleophilic residues, while the alcohol provides a site for further modification.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 6-Bromohexan-3-ol, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : this compound can be synthesized via nucleophilic substitution of hexan-3-ol derivatives using hydrobromic acid (HBr) or PBr₃. Optimization involves controlling temperature (0–5°C for exothermic reactions), solvent polarity (e.g., dichloromethane for better bromide ion stabilization), and stoichiometric ratios (1:1.2 alcohol-to-brominating agent). Monitoring reaction progress via TLC or GC-MS ensures minimal byproduct formation. Post-synthesis purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer : Store in airtight, amber glass containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or oxidation. Use PPE (gloves, goggles, lab coat) and work in a fume hood due to potential lachrymatory effects and respiratory irritation. First-aid measures include flushing eyes/skin with water for 15 minutes and seeking medical attention for inhalation exposure .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR (δ ~1.5–1.8 ppm for CH₂Br; δ ~3.5 ppm for hydroxyl-bearing CH).

- IR : Broad O-H stretch (~3200–3600 cm⁻¹) and C-Br stretch (~500–600 cm⁻¹).

- Mass Spectrometry : Molecular ion peak at m/z 178 (C₆H₁₃BrO⁺) with fragmentation patterns indicating loss of H₂O or Br .

Advanced Research Questions

Q. How can conflicting spectral data for this compound be resolved during structural elucidation?

- Methodological Answer : Contradictions in NMR/IR data may arise from solvent interactions, tautomerism, or impurities. Use deuterated solvents (CDCl₃ or DMSO-d₆) to avoid solvent peaks. Cross-validate with 2D NMR (COSY, HSQC) to assign proton-carbon correlations. Compare experimental data with computational predictions (DFT-based IR/NMR simulations) to identify discrepancies caused by dynamic effects .

Q. What mechanistic insights can be gained from studying this compound in SN2 vs. SN1 reactions?

- Methodological Answer : The tertiary bromine in this compound favors SN1 mechanisms due to carbocation stability. Kinetic studies (e.g., varying nucleophile concentration) and polarimetric monitoring of racemization can distinguish between mechanisms. Solvent effects (e.g., acetone for SN2 vs. ethanol/water for SN1) further elucidate pathway dominance. Isotopic labeling (e.g., D₂O for trapping carbocations) provides additional evidence .

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The C-Br bond in this compound enables Suzuki-Miyaura couplings with arylboronic acids. Optimize using Pd(PPh₃)₄ catalyst, K₂CO₃ base, and toluene/water biphasic solvent at 80°C. Monitor regioselectivity via GC-MS, as steric hindrance from the hydroxyl group may direct coupling to the less hindered carbon .

Q. What computational models predict the biodegradation pathways of this compound in environmental studies?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model bond dissociation energies for C-Br and C-OH bonds. Molecular docking with cytochrome P450 enzymes predicts hydroxylation or debromination pathways. Pair computational results with experimental LC-MS/MS data to validate metabolite formation .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported reaction yields for this compound synthesis?

- Methodological Answer : Yield variations often stem from impurities in starting materials (e.g., hexan-3-ol purity) or inconsistent quenching methods. Replicate experiments using standardized reagents (≥99% purity) and controlled quenching (e.g., NaHCO₃ neutralization). Use Design of Experiments (DoE) to isolate variables (temperature, solvent) and identify optimal conditions .

Q. What strategies reconcile conflicting toxicity profiles reported for brominated alcohols like this compound?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., in vitro vs. in vivo models). Conduct comparative studies using HepG2 cells (for hepatotoxicity) and Daphnia magna (for ecotoxicity). Normalize data to molar concentrations and validate with OECD guidelines. Meta-analyses of existing literature should account for species-specific metabolic pathways .

Methodological Best Practices

- Purification : Use preparative HPLC with C18 columns (MeCN/H₂O mobile phase) for high-purity isolates.

- Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) assess shelf-life under stress conditions.

- Ethical Data Sharing : Anonymize spectral and toxicity data using FAIR principles (Findable, Accessible, Interoperable, Reusable) while complying with GDPR for collaborative research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.